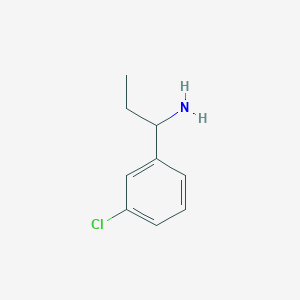

1-(3-Chlorophenyl)propan-1-amine

Description

1-(3-Chlorophenyl)propan-1-amine (C₉H₁₂ClN, molecular weight: 169.65 g/mol) is an aromatic amine featuring a chlorinated phenyl ring attached to a three-carbon amine backbone. Its IUPAC name is this compound, and it exists as stereoisomers, notably the (R)- and (S)-enantiomers, which exhibit distinct biological activities due to chirality . The compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing psychoactive agents, antidepressants, and anxiolytics .

Properties

IUPAC Name |

1-(3-chlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIWCUPYMOIFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586334 | |

| Record name | 1-(3-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-86-7 | |

| Record name | 3-Chloro-α-ethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40023-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the catalytic hydrogenation of 3-chlorophenyl-2-nitropropene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further reduce the compound to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

Scientific Research Applications

1-(3-Chlorophenyl)propan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propan-1-amine involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling .

Comparison with Similar Compounds

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)propan-1-amine |

| CAS Number | 40023-86-7 |

| PubChem CID | 16640645 |

| SMILES | CCC(C1=CC(=CC=C1)Cl)N |

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

Halogen position on the phenyl ring significantly impacts chemical reactivity and biological activity.

| Compound Name | Structural Difference | Key Differences | Reference |

|---|---|---|---|

| 1-(2-Chlorophenyl)propan-1-amine | Chlorine at ortho position | Reduced steric hindrance; altered receptor binding affinity compared to meta-substituted analogs. | |

| 1-(4-Chlorophenyl)propan-1-amine | Chlorine at para position | Higher metabolic stability due to symmetric substitution; distinct pharmacokinetic profile. | |

| 1-(3-Bromophenyl)propan-1-amine | Bromine replaces chlorine | Increased molecular weight (208.07 g/mol); enhanced lipophilicity and potential for stronger halogen bonding. |

Key Insight : Meta-substituted chlorophenyl derivatives (e.g., this compound) often exhibit balanced lipophilicity and receptor interaction, making them preferable in CNS-targeting drug design .

Chain Length Variations

The length of the carbon chain adjacent to the amine group influences solubility and bioactivity.

| Compound Name | Chain Length | Key Differences | Reference |

|---|---|---|---|

| 1-(3-Chlorophenyl)ethan-1-amine | C2 chain | Lower molecular weight (155.62 g/mol); reduced bioavailability due to faster metabolism. | |

| 1-(3-Chlorophenyl)butan-1-amine | C4 chain | Increased hydrophobicity; potential for prolonged half-life but higher risk of off-target effects. |

Key Insight : A three-carbon chain (propan-1-amine) optimizes pharmacokinetic properties by balancing solubility and metabolic stability .

Functional Group Modifications

Key Insight: Fluorinated or trifluoromethylated derivatives exhibit superior metabolic stability and target selectivity compared to non-fluorinated analogs .

Stereochemical Considerations

Chirality profoundly impacts biological activity.

Key Insight : Enantiomers often display divergent pharmacological profiles, necessitating stereoselective synthesis for targeted applications .

Salt Forms and Solubility

Salt formation (e.g., hydrochloride) modifies solubility and stability.

Data Tables for Direct Comparison

Table 1: Halogen Substitution Effects

| Compound | Halogen Position | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| 1-(2-Chlorophenyl)propan-1-amine | Ortho | 169.65 | High reactivity, lower stability |

| This compound | Meta | 169.65 | Balanced pharmacokinetics |

| 1-(4-Chlorophenyl)propan-1-amine | Para | 169.65 | Symmetric, stable metabolism |

Table 2: Chain Length Comparison

| Compound | Carbon Chain | Molecular Weight (g/mol) | Bioavailability |

|---|---|---|---|

| 1-(3-Chlorophenyl)ethan-1-amine | C2 | 155.62 | Low |

| This compound | C3 | 169.65 | Moderate |

| 1-(3-Chlorophenyl)butan-1-amine | C4 | 183.68 | High (with toxicity risk) |

Biological Activity

1-(3-Chlorophenyl)propan-1-amine, a chiral compound with the molecular formula C₉H₁₂ClN, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound exists in two enantiomeric forms: (S)-1-(3-Chlorophenyl)propan-1-amine and (R)-1-(3-Chlorophenyl)propan-1-amine. The presence of the chlorophenyl group significantly influences its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 171.65 g/mol |

| Stereochemistry | Chiral (S/R forms) |

| Lipophilicity | High |

Neurotransmitter Interactions

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin receptors. The (R)-enantiomer has shown a higher affinity for serotonin receptors compared to the (S)-enantiomer, suggesting its potential use in managing mood disorders and appetite regulation similar to lorcaserin, an established anti-obesity medication .

Cytochrome P450 Inhibition

Both enantiomers have been studied for their effects on cytochrome P450 enzymes, which play a critical role in drug metabolism. The compound may act as an inhibitor of certain cytochrome P450 isoforms, raising implications for drug-drug interactions and metabolic pathways .

Study on Antichlamydial Activity

A study explored the synthesis of compounds related to this compound and their antichlamydial activities. While the direct activity of this compound was not detailed, the structural similarities suggest potential for further investigation into its efficacy against pathogens like Chlamydia trachomatis .

Weight Management Applications

In pharmacological studies focusing on weight management, (R)-1-(3-Chlorophenyl)propan-1-amine demonstrated significant appetite suppression effects in animal models, indicating its potential as a therapeutic agent for obesity treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Agonism : Particularly through the (R)-enantiomer's selective binding to serotonin receptors, influencing mood and appetite.

- Cytochrome P450 Modulation : Affecting metabolic rates and potentially leading to altered pharmacokinetics of co-administered drugs.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities with other compounds that may exhibit comparable biological activities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(3,5-Dichlorophenyl)propan-1-one | 92821-92-6 | 0.98 |

| (3-Chlorophenyl)(phenyl)methanone | 1016-78-0 | 0.98 |

| 6-Chloro-3,4-dihydronaphthalen-1(2H)-one | 26673-31-4 | 0.95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.